Product packaging for (E)-5-(2-Carboxyvinyl)uridine(Cat. No.:CAS No. 99394-52-2)

(E)-5-(2-Carboxyvinyl)uridine

Cat. No.: B3434573
CAS No.: 99394-52-2
M. Wt: 314.25 g/mol
InChI Key: FDZCPKBVFSOTDA-NPVTYPGSSA-N
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Description

Overview of Modified Nucleosides in Nucleic Acid Chemistry and Biology

Nucleic acids are not merely simple polymers of adenine, guanine (B1146940), cytosine, and uracil (B121893) (in RNA) or thymine (B56734) (in DNA). Nature has introduced a vast array of chemical modifications to these fundamental units, creating a diverse family of molecules known as modified nucleosides. nih.gov To date, over 160 distinct modifications have been identified in RNA and 17 in DNA, highlighting their evolutionary importance. alfa-chemistry.com These modifications are introduced post-transcriptionally by specific enzymes and are found across all domains of life. nih.govscbt.com

The chemical diversity of these modifications is extensive, ranging from simple additions like methylation to the formation of complex new ring structures. nih.gov This chemical and conformational diversity far surpasses that of the four primary nucleosides. nih.gov One of the most prevalent and well-studied modified nucleosides is pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114). nih.govscbt.com These modifications are not randomly distributed; they are precisely located in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA). nih.govscbt.comguidechem.com

The functional consequences of these modifications are profound. They play critical roles in fine-tuning the structure and function of RNA molecules, enhancing their stability, and facilitating specific interactions with proteins and other nucleic acids. scbt.com For instance, modifications in tRNA are crucial for accurate and efficient protein synthesis, ensuring correct codon recognition. epa.gov In rRNA, they are important for ribosome assembly and function. scbt.com The presence of modified nucleosides in mRNA can influence its processing, translation, and stability. The strategic placement of these chemical markers adds a significant layer of regulatory control to the flow of genetic information.

Importance of Pyrimidine (B1678525) Modifications in Biochemical Pathways

Pyrimidines, including uracil, cytosine, and thymine, are a fundamental class of nitrogenous bases that are integral to the structure of nucleic acids. The biosynthesis of pyrimidines is a highly conserved and essential metabolic pathway in all living organisms, providing the necessary building blocks for DNA and RNA synthesis. a2bchem.com This process, known as the de novo synthesis pathway, constructs the pyrimidine ring from simple precursor molecules. biosynth.comintuibio.com

Chemical modifications to the pyrimidine ring are of particular significance in biochemical pathways. These alterations can dramatically affect the biological activity of the resulting nucleoside. biosynth.com The cellular machinery responsible for pyrimidine metabolism is tightly regulated, and its dysregulation has been closely linked to various diseases, including cancer. a2bchem.com Consequently, the enzymes involved in this pathway have become important targets for the development of therapeutic agents. a2bchem.com

Beyond their role in nucleic acid synthesis, pyrimidine nucleotides are also key players in other metabolic processes, such as carbohydrate metabolism. The strategic modification of pyrimidines, either naturally by the cell or synthetically in the laboratory, provides a powerful tool for investigating and manipulating these fundamental biochemical pathways.

Contextualizing (E)-5-(2-Carboxyvinyl)uridine within the Landscape of Synthetic Nucleoside Analogs for Research Applications

This compound is a synthetically created modified uridine nucleoside. It belongs to a broad class of compounds known as nucleoside analogs, which are structurally similar to their natural counterparts but possess deliberate chemical alterations. These synthetic analogs are invaluable tools in fundamental research and drug discovery.

The defining feature of this compound is the presence of a carboxyvinyl group attached to the 5-position of the uracil base. Its synthesis can be achieved through methods such as the palladium-catalyzed Heck reaction, which couples 5-iodouridine (B31010) with esters of acrylic acid, or through the condensation of 5-formyluracil (B14596) with malonic acid.

Synthetic nucleoside analogs like this compound are designed to have unique properties that allow them to interact with biological systems in specific ways. A primary application of these analogs is to act as probes or inhibitors of enzymes involved in nucleic acid metabolism. By mimicking natural substrates, they can interfere with processes like DNA or RNA synthesis, making them valuable for studying viral replication and cancer cell proliferation. The development of such compounds is a multidisciplinary effort, combining organic chemistry, biochemistry, and pharmacology. The study of this compound and related compounds, such as (E)-5-(2-bromovinyl)uridine, contributes to our understanding of the structural requirements for antiviral and other biological activities, paving the way for the design of new research tools and potential therapeutic agents.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid
CAS Number 99394-52-2 epa.gov
Molecular Formula C₁₂H₁₄N₂O₈ epa.gov
Molecular Weight 314.25 g/mol epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O8 B3434573 (E)-5-(2-Carboxyvinyl)uridine CAS No. 99394-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O8/c15-4-6-8(18)9(19)11(22-6)14-3-5(1-2-7(16)17)10(20)13-12(14)21/h1-3,6,8-9,11,15,18-19H,4H2,(H,16,17)(H,13,20,21)/b2-1+/t6-,8-,9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZCPKBVFSOTDA-NPVTYPGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis of E 5 2 Carboxyvinyl Uridine

Precursor Chemistry and Starting Materials for Regioselective Functionalization

The choice of starting material is pivotal for the successful synthesis of (E)-5-(2-Carboxyvinyl)uridine. The two principal precursors that offer a handle for regioselective modification at the C-5 position are 5-iodouridine (B31010) and 5-formyluracil (B14596).

5-Iodouridine serves as a common and effective precursor for the synthesis of this compound. nih.gov The iodine atom at the C-5 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The general strategy involves the reaction of 5-iodouridine with an acrylic acid ester in a Heck coupling reaction. tandfonline.combeilstein-journals.org This reaction introduces the carboxyvinyl group (in its ester form) at the desired position. The resulting ester, such as (E)-5-(2-carbomethoxyvinyl)uridine or the corresponding ethyl ester, is then hydrolyzed to afford the final product, this compound. nih.govbeilstein-journals.org This pathway is a cornerstone in the synthesis of various C-5 substituted uridine (B1682114) derivatives. researchgate.net

An alternative synthetic route commences with 5-formyluracil. nih.gov This approach involves a condensation reaction between 5-formyluracil and malonic acid. rsc.org This reaction, typically catalyzed by a base such as piperidine, directly forms (E)-5-(2-carboxyvinyl)uracil. rsc.org This intermediate, which is the uracil (B121893) base with the desired side chain, must then be glycosylated with a protected ribose derivative to form the nucleoside. Subsequent deprotection steps would then yield this compound. This method builds the desired side chain on the uracil base before the introduction of the sugar moiety.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed reactions are fundamental to modern organic synthesis and are particularly crucial for the C-C bond formation required to produce this compound from halogenated precursors.

The Heck reaction is the key transformation for the C-5 vinylic substitution of 5-iodouridine. tandfonline.com This palladium-catalyzed reaction couples the sp²-hybridized carbon of the C-5 position with an alkene, typically an acrylate (B77674) ester like methyl acrylate or ethyl acrylate. beilstein-journals.orgclockss.org The reaction proceeds with trans stereoselectivity, leading to the formation of the desired (E)-isomer. clockss.org The Heck reaction has been successfully employed to generate a series of esters of this compound from 5-iodouridine and various acrylic esters, although yields can range from poor to moderate. tandfonline.comresearchgate.net

Significant research has focused on optimizing the Heck reaction conditions to improve yields and reaction efficiency. Key parameters that are manipulated include the palladium source, ligands, base, and solvent system.

Catalyst System ComponentExamplesRole/Observation
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃The active catalyst for the C-C bond formation. Pd(OAc)₂ is commonly used. clockss.orgresearchgate.net
Ligand Triphenylphosphine (PPh₃), TPPTSStabilizes the palladium catalyst. Some conditions have been developed to be phosphine-free. clockss.orgresearchgate.netsorbonne-universite.fr
Base Triethylamine (B128534) (Et₃N)Acts as a base to neutralize the hydrogen halide formed during the reaction. clockss.orgresearchgate.netsorbonne-universite.fr
Solvent Acetonitrile (B52724)/Water (CH₃CN/H₂O), DioxaneAqueous media have been explored to develop more environmentally friendly protocols. clockss.orgresearchgate.netsorbonne-universite.fr

Studies have shown that using Pd(OAc)₂ in the presence of triethylamine in a solvent mixture like acetonitrile/water can give high yields of the coupled product. researchgate.netsorbonne-universite.fr Phosphine-free conditions have also been successfully developed, where triethylamine may play a dual role as both a base and in the generation of the active catalytic species. researchgate.netsorbonne-universite.fr The optimization of these factors is crucial for making the synthesis more practical and scalable.

Ester Hydrolysis and Carboxylic Acid Formation

The final step in the synthesis, when starting from 5-iodouridine and an acrylate ester, is the conversion of the resulting ester intermediate into the final carboxylic acid. This transformation is typically achieved through saponification. dtic.mil

The process involves treating the ester, for example, (E)-5-(2-carbomethoxyvinyl)uridine, with a base such as sodium hydroxide (B78521) (NaOH) in an aqueous solution. beilstein-journals.orggoogle.commasterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com This leads to the cleavage of the ester bond, forming the sodium salt of the carboxylic acid and the corresponding alcohol (e.g., methanol). Subsequent neutralization with an acid, often using an ion-exchange resin like Dowex 50W (H⁺ form), protonates the carboxylate salt to yield the final product, this compound. google.commasterorganicchemistry.com This hydrolysis step is generally efficient and proceeds rapidly under alkaline conditions. dtic.mil

Alternative Synthetic Pathways and Novel Methodologies

While the palladium-catalyzed Heck reaction between 5-iodouridine and esters of acrylic acid is a common route to derivatives of this compound, several alternative pathways and novel methodologies have been explored to synthesize the title compound and its precursors. tandfonline.com These methods often aim to improve yields, utilize different starting materials, or overcome challenges associated with conventional techniques, such as the limited solubility of nucleosides in many organic solvents. nih.gov

One significant alternative pathway starts from 5-formyluracil. This method involves the condensation of 5-formyluracil with malonic acid in the presence of piperidine, which directly yields (E)-5-(2-carboxyvinyl)uracil. This uracil derivative can then be glycosylated to produce the target nucleoside, this compound. nih.govresearchgate.net

Another established alternative begins with 5-iodouridine, but instead of direct coupling with an acrylate ester, it proceeds via the synthesis of an intermediate ester, (E)-5-(2-carbomethoxyvinyl)uridine, which is then hydrolyzed to the desired carboxylic acid. nih.govresearchgate.net A variation on this theme involves the reaction of 1-β-D-arabinofuranosyl-5-iodouracil with ethyl acrylate, catalyzed by a palladium catalyst, followed by alkaline hydrolysis to yield the (E)-5-(2-carboxyvinyl) derivative. beilstein-journals.org

A further methodological variation involves starting with the pre-formed this compound acid itself to synthesize its esters. tandfonline.comresearchgate.net This procedure requires initial protection of the sugar hydroxyl groups. Following this, the carboxylic acid is converted into an acid chloride in situ using an agent like thionyl chloride. This activated intermediate is then reacted with an alcohol to form the desired ester, with a final step of deprotecting the sugar moiety. tandfonline.com

The use of ionic liquids as reaction media represents a novel approach in nucleoside chemistry, aiming to address the poor solubility of these compounds in standard organic solvents. nih.gov While direct synthesis of this compound in ionic liquids is not extensively documented, the conversion of its closely related analogue, (E)-5-(2-carboxyvinyl)-2′-deoxyuridine, to (E)-5-(2-bromovinyl)-2′-deoxyuridine (Brivudine) has been successfully demonstrated using N-bromosuccinimide in an ionic liquid medium. nih.gov This highlights the potential of ionic liquids as an alternative solvent system for reactions involving carboxyvinyluridine derivatives. nih.gov

Starting MaterialKey Reagents/StepsProductReference
5-FormyluracilMalonic acid, Piperidine; then GlycosylationThis compound nih.gov, researchgate.net
5-IodouridineMethyl acrylate, Pd catalyst; then HydrolysisThis compound nih.gov, researchgate.net
This compoundSugar protection; Thionyl chloride; Alcohol; DeprotectionEsters of this compound tandfonline.com, researchgate.net
1-β-D-arabinofuranosyl-5-iodouracilEthyl acrylate, Pd catalyst; Alkaline hydrolysis(E)-5-(2-Carboxyvinyl)arabinouridine beilstein-journals.org

Stereochemical Control and E-Isomer Purity in Synthesis

The biological activity of 5-vinyl-substituted pyrimidine (B1678525) nucleosides is often highly dependent on the stereochemistry of the vinyl group, with the (E)-isomer (trans configuration) generally exhibiting the desired potency. researchgate.net Consequently, controlling the stereochemistry to selectively synthesize the (E)-isomer of 5-(2-carboxyvinyl)uridine with high purity is a critical aspect of its synthesis.

The Heck coupling reaction, a primary method for synthesizing precursors to this compound, is known to proceed with a high degree of stereoselectivity, typically favoring the formation of the (E)-isomer. This stereochemical outcome is a key advantage of this pathway. Similarly, the condensation reaction between 5-formyluracil and malonic acid also predominantly yields the thermodynamically more stable (E)-isomer. nih.gov

Despite the inherent stereoselectivity of these reactions, the potential for the formation of the (Z)-isomer (cis) exists. Research into related compounds has explored methods to influence the isomeric ratio. For instance, photochemical irradiation has been investigated as a means to induce trans-to-cis (E to Z) isomerization of the double bond in derivatives like (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, although this can be an inefficient process. dtic.milalljournals.cn

The purity of the final (E)-isomer is a testament to the stereochemical control of the synthetic route. Reports have indicated that specific synthetic protocols can yield the (E)-isomer in high purity. For example, certain oxidative synthesis methods have been reported to produce the (E)-isomer with a yield as high as 92%. researchgate.net The emphasis on the (E) configuration in the literature underscores its importance, with synthetic goals consistently focused on maximizing its formation and purity. researchgate.net

MethodStereochemical OutcomePurity/Yield DataReference
Heck CouplingPredominantly (E)-isomerNot specified in detail tandfonline.com, researchgate.net
Condensation of 5-formyluracilPredominantly (E)-isomerNot specified in detail nih.gov
Oxidative Synthesis(E)-isomer92% yield researchgate.net
Photochemical IsomerizationConverts (E) to (Z)-isomerAttempted on related esters dtic.mil, alljournals.cn

Derivatization and Analog Generation for Academic Research

Synthesis of Halogenated Vinyl Uridine (B1682114) Analogs from (E)-5-(2-Carboxyvinyl)uridine

The introduction of halogens into the vinyl group of uridine analogs can significantly impact their biological properties. The synthesis of these halogenated derivatives often proceeds via the corresponding uracil (B121893) intermediates, which are then converted to the desired nucleosides. A common strategy involves the reaction of (E)-5-(2-carboxyvinyl)uracil with N-halosuccinimides. rsc.org

The synthesis of (E)-5-(2-bromovinyl)uridine, a compound of significant interest in antiviral research, can be achieved from this compound. A key intermediate in this process is (E)-5-(2-bromovinyl)uracil. This intermediate is synthesized by the reaction of (E)-5-(2-carboxyvinyl)uracil with N-bromosuccinimide (NBS). rsc.org The resulting (E)-5-(2-bromovinyl)uracil can then be converted into its trimethylsilyl (B98337) derivative, which is subsequently condensed with a protected 2-deoxyribose derivative to yield the protected nucleoside. rsc.org Deprotection affords (E)-5-(2-bromovinyl)-2'-deoxyuridine. rsc.org

A summary of the reaction conditions for the bromination of the uracil precursor is presented below:

Starting MaterialReagentProductReference
(E)-5-(2-Carboxyvinyl)uracilN-Bromosuccinimide (NBS)(E)-5-(2-Bromovinyl)uracil rsc.org

Similar to bromination, the synthesis of (E)-5-(2-iodovinyl)uridine intermediates relies on the halogenation of the uracil precursor. (E)-5-(2-carboxyvinyl)uracil can be treated with N-iodosuccinimide (NIS) to yield (E)-5-(2-iodovinyl)uracil. rsc.org This iodinated uracil can then be used in subsequent glycosylation reactions to produce the desired (E)-5-(2-iodovinyl)uridine analogs. rsc.org

The reaction for the iodination of the uracil precursor is summarized in the following table:

Starting MaterialReagentProductReference
(E)-5-(2-Carboxyvinyl)uracilN-Iodosuccinimide (NIS)(E)-5-(2-Iodovinyl)uracil rsc.org

The synthesis of (E)-5-(2-chlorovinyl)uridine for research applications also typically proceeds through the corresponding uracil derivative. (E)-5-(2-carboxyvinyl)uracil undergoes a reaction with N-chlorosuccinimide (NCS) to form (E)-5-(2-chlorovinyl)uracil. rsc.org This chlorinated intermediate serves as a building block for the synthesis of the final nucleoside analog.

The conditions for the chlorination of the uracil precursor are outlined below:

Starting MaterialReagentProductReference
(E)-5-(2-Carboxyvinyl)uracilN-Chlorosuccinimide (NCS)(E)-5-(2-Chlorovinyl)uracil rsc.org

Esterification and Other Functional Group Interconversions at the Carboxyvinyl Moiety

The carboxylic acid functionality of this compound is amenable to various chemical modifications, with esterification being a common transformation. The synthesis of esters can be a crucial step in modifying the compound's solubility, cell permeability, and metabolic stability for research purposes.

One common method for esterification involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method allows for the formation of a wide range of esters under mild conditions. For instance, the synthesis of the methyl ester, (E)-5-(2-carbomethoxyvinyl)uridine, has been reported. cymitquimica.com

Furthermore, direct esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions, although this method may require harsher conditions. e-bookshelf.de

The following table provides examples of esterification reactions:

Starting MaterialReagentsProductReference
Carboxylic AcidAlcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Ester orgsyn.org
This compoundMethanol, Acid catalyst(E)-5-(2-Carbomethoxyvinyl)uridine cymitquimica.com

Nucleoside Modification for Conjugation and Probe Synthesis

The ability to attach this compound to other molecules is essential for its use in developing research tools such as molecular probes. This is typically achieved by activating the carboxylic acid group to facilitate reaction with nucleophiles, such as the amino groups of biomolecules.

A widely used strategy for activating carboxylic acids for bioconjugation is the formation of an N-hydroxysuccinimide (NHS) ester. The NHS ester of this compound, specifically (E)-5-[2-Carboxyvinyl]-2'-deoxyuridine N-Hydroxysuccinimide Ester, is a commercially available reagent. biosearchtech.com This activated ester readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond. thermofisher.com This reaction is a cornerstone of bioconjugation chemistry, enabling the site-specific labeling of biomolecules with the modified nucleoside. nih.gov The resulting conjugates can be used as probes to study a variety of biological processes.

The reaction for the formation of an NHS ester and its subsequent conjugation is outlined below:

Starting MaterialReagentsIntermediateApplicationReference
This compoundN-Hydroxysuccinimide, CarbodiimideThis compound NHS esterBioconjugation thermofisher.com
This compound NHS esterAmine-containing molecule (e.g., protein)Nucleoside-biomolecule conjugateMolecular Probes nih.gov

Incorporation into Oligonucleotides as Research Probes

A primary application of derivatized this compound is its incorporation into oligonucleotides, which are short single or double-stranded DNA or RNA molecules. These modified oligonucleotides can function as highly specific research probes for detecting and studying nucleic acids. acs.orgbiosyn.com

To achieve this, the this compound analog must first be converted into a phosphoramidite (B1245037). nih.govtwistbioscience.com This chemical form is compatible with automated solid-phase synthesis, the standard method for creating custom oligonucleotides. nih.govtwistbioscience.com Once the phosphoramidite is prepared, it can be inserted at specific positions within a growing oligonucleotide chain.

The carboxyvinyl group, or its derivatives, can serve as a linker to attach various functional molecules, such as fluorescent dyes, biotin, or photo-cross-linking agents. rsc.orgresearchgate.net This transforms the oligonucleotide into a powerful probe for a range of applications:

Fluorescent Probes: Oligonucleotides containing fluorescently-labeled uridine analogs are used to detect specific DNA or RNA sequences. acs.orgresearchgate.net For example, a probe might be designed to bind to a particular messenger RNA (mRNA) within a cell, allowing researchers to visualize the location and quantity of that mRNA, providing insights into gene expression. The fluorescence properties can be sensitive to the local microenvironment, changing upon binding to the target sequence. acs.org

Probing Nucleic Acid-Protein Interactions: By incorporating photoreactive groups, such as diazirine, researchers can create probes that, upon exposure to UV light, form a covalent bond with nearby proteins. rsc.org This technique, known as photo-cross-linking, is invaluable for identifying and mapping the specific proteins that interact with a particular nucleic acid sequence in its native cellular environment. rsc.org

Click Chemistry Handles: The carboxyvinyl group can be modified to include "clickable" functional groups like azides or alkynes. This allows for post-synthesis modification of the oligonucleotide using highly efficient and specific click chemistry reactions, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). nih.gov This modular approach enables the attachment of a wide variety of labels and functional moieties after the oligonucleotide has been synthesized. nih.gov

Probe TypeDerivatization ApproachResearch ApplicationKey FindingCitation
Fluorescent Probe Attachment of a fluorescent dye (e.g., pyrene) to the uridine, often at the 2'-O position.Detecting specific RNA sequences and mutations.The local microenvironment, particularly the sugar pucker of adjacent nucleotides, significantly affects fluorescence sensitivity. acs.org
Photo-cross-linking Probe Incorporation of a photoreactive group (e.g., diazirine) linked to the uridine base.Identifying and mapping RNA-protein interaction sites.Modified RNA probes can selectively cross-link to binding proteins upon UV irradiation, revealing direct contact points. rsc.org
Clickable Probe Introduction of an azide (B81097) group onto the nucleoside, which is then incorporated as a UTP analog.Post-transcriptional functionalization of RNA with biophysical probes.Azide-modified oligonucleotides can be efficiently labeled with various molecules via click chemistry after synthesis. nih.gov

Development of Carbocyclic and Sugar-Modified Analogs for Structural Studies

To understand the intricate three-dimensional structures of nucleic acids and how they interact with enzymes, researchers synthesize analogs of this compound with modifications to the sugar ring. These studies provide fundamental insights into the structure-function relationships of nucleic acids.

Carbocyclic Analogs: In these analogs, the furanose (sugar) ring is replaced with a cyclopentane (B165970) ring. researchgate.net This change has significant structural and metabolic implications. The carbocyclic versions of nucleosides related to this compound, such as the carbocyclic analogue of (E)-5-(2-bromovinyl)-2'-deoxyuridine (C-BVDU), have been synthesized for research purposes. researchgate.net A key reason for developing these analogs is to increase their stability against degradation by cellular enzymes like phosphorylases.

The incorporation of C-BVDU into synthetic DNA has been studied to determine its effect on DNA structure and its function as a template for DNA and RNA polymerases. researchgate.net Structural studies on these carbocyclic nucleosides help elucidate the conformational requirements for enzyme binding and processing. nih.gov

Key research findings in this area include:

2'-Selenium (Se) Modification: The synthesis of 2′-methylseleno-uridine phosphoramidite allows for the incorporation of selenium into oligonucleotides. nih.gov Selenium is a heavy atom that is exceptionally useful for X-ray crystallography, as it aids in solving the phase problem, a major bottleneck in determining the three-dimensional structure of large biomolecules like RNA. NMR studies have confirmed that these 2'-Se-modified DNA duplexes form stable structures. nih.gov

4'-Thio and 4'-Trifluoromethyl (CF3) Modification: Replacing the 4'-oxygen of the ribose with a sulfur atom (4'-thio) or adding a trifluoromethyl group (4'-CF3) creates nucleosides with altered sugar conformations. nih.govsioc-journal.cn For instance, the 4'-CF3 modification constrains the sugar pucker to a "South" conformation, which is characteristic of B-form DNA. The intense 19F NMR signal from the CF3 group makes it an ideal probe for studying the structure and function of RNA via NMR spectroscopy. sioc-journal.cn

Conjugated Diene and Enyne Systems: Extending the sugar moiety at the 5' position with conjugated diene or enyne systems creates analogs used to study interactions with enzymes like S-adenosyl-L-homocysteine hydrolase. nih.govnih.gov These studies help to map the active sites of enzymes and understand their mechanisms of action. nih.gov

Analog TypeStructural ModificationPurpose of StudyKey Finding/TechniqueCitation
Carbocyclic Analog Furanose sugar ring replaced by a cyclopentane ring.To increase metabolic stability and study enzyme interactions.Carbocyclic analogs like C-BVDU can be incorporated into DNA to assess their impact on polymerase template activity. researchgate.net
2'-Selenium (Se) Analog 2'-hydroxyl group replaced with a methylseleno (-SeMe) group.To facilitate X-ray crystallographic structural determination.The 2'-Se modification enables MAD phasing and NMR studies show stable duplex formation. nih.gov
4'-CF3 Analog A trifluoromethyl group is added at the 4' position of the ribose.To constrain sugar conformation for structural analysis.The modification locks the sugar in a South pucker and provides a sensitive 19F NMR probe for structural studies. sioc-journal.cn
Sugar-Extended Analog Conjugated diene or enyne systems are attached to the sugar.To probe enzyme active sites and mechanisms.These analogs act as mechanism-based inhibitors, providing insights into enzyme function. nih.govnih.gov

Spectroscopic and Advanced Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. For (E)-5-(2-Carboxyvinyl)uridine, both ¹H and ¹³C NMR are utilized to confirm its covalent structure and to deduce the preferred conformation of the ribose sugar and the orientation of the nucleobase.

In ¹H NMR studies of uridine (B1682114) derivatives, the chemical shifts and coupling constants of the protons on the ribose ring are particularly informative. The coupling constants between adjacent protons (e.g., J(H1'-H2')) can be used to determine the puckering of the furanose ring, which typically exists in equilibrium between the N-type (C3'-endo) and S-type (C2'-endo) conformations. For many 5-substituted uridine derivatives, a preference for the C3'-endo (North) sugar pucker and a syn orientation of the base has been observed. nih.gov The protons of the carboxyvinyl group also provide key signals, with the coupling constant between the two vinyl protons confirming the (E)-stereochemistry of the double bond.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the uracil (B121893) base, the ribose sugar, and the carboxyvinyl substituent are all diagnostic and can be compared to predicted values or related compounds to verify the structure. guidechem.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign the proton and carbon signals, respectively. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental results.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-6~7.9-
H-1'~5.9-
H-2'~4.3-
H-3'~4.2-
H-4'~4.1-
H-5', H-5''~3.9, ~3.8-
Vinyl H (α to C=O)Variable-
Vinyl H (β to C=O)Variable-
C-2-~152
C-4-~164
C-5-~110
C-6-~142
C-1'-~90
C-2'-~74
C-3'-~70
C-4'-~85
C-5'-~61
Vinyl C (α to C=O)-Variable
Vinyl C (β to C=O)-Variable
C=O (carboxyl)-Variable

Mass Spectrometry for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of synthesized compounds like this compound. dtic.mil Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, providing a clear molecular ion peak. cardiff.ac.uk

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. hilarispublisher.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. mdpi.com Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecular ion and analyze the resulting fragment ions. dtu.dk The fragmentation pattern provides structural information that can be used to confirm the identity of the compound by comparing it to known fragmentation pathways of related nucleosides. nih.gov

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₄N₂O₈ guidechem.com
Molecular Weight314.25 g/mol guidechem.com
Ionization ModeTypically ESI-negative or ESI-positive cardiff.ac.ukdtu.dk
Expected [M-H]⁻ m/z313.07
Expected [M+H]⁺ m/z315.08

X-ray Crystallography for Solid-State Molecular Structure Determination (if available for the compound or its derivatives in relevant research)

For instance, crystallographic studies of other 5-substituted uridines often reveal details about the sugar pucker, the glycosidic bond orientation (syn vs. anti), and intermolecular interactions such as hydrogen bonding. researchgate.net Such interactions can play a crucial role in the packing of the molecules in the crystal lattice. Should a crystal structure of this compound or a close derivative become available, it would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state architecture.

Chromatographic Techniques for Separation and Purity in Synthetic Research

Chromatographic techniques are essential for the purification and purity assessment of this compound during and after its synthesis. dtic.mil High-performance liquid chromatography (HPLC) is a widely used method for this purpose. sigmaaldrich.com

Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (often water and acetonitrile (B52724) or methanol), is a common choice for separating nucleosides and their derivatives. sielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. By integrating the area under the peak in the chromatogram, the purity of the sample can be quantified. Preparative HPLC can be used to isolate the pure compound from a reaction mixture. cardiff.ac.uk Other chromatographic methods, such as column chromatography with silica (B1680970) gel, may also be employed in the purification process. dtic.mil

Table 3: Typical HPLC Parameters for the Analysis of Uridine Derivatives

ParameterTypical Conditions
ColumnReversed-phase C18 sielc.com
Mobile PhaseGradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) helixchrom.com
DetectionUV absorbance at a specific wavelength (e.g., 260 nm) sielc.com
Flow RateTypically 0.5-1.5 mL/min nih.gov
Injection VolumeVariable, often 5-20 µL

Comparative Analysis with Endogenous C5 Modified Uridine Nucleosides in Rna Biology

Parallels in Biosynthetic Pathways of Natural C5-Uridine Modifications

The C5 position of uridine (B1682114) in transfer RNA (tRNA), particularly at the wobble position (U34) of the anticodon, is a frequent site for post-transcriptional modifications. These modifications are critical for the accuracy and efficiency of protein translation. nih.govnih.gov While the direct natural biosynthetic pathway for (E)-5-(2-Carboxyvinyl)uridine is not established, conceptual parallels can be drawn from the well-characterized pathways of other C5-substituted uridines, especially those containing carboxyl groups.

Carboxyl-containing uridine derivatives are key intermediates and functional modifications in tRNAs across all domains of life. Their biosynthesis highlights the enzymatic machinery capable of introducing carboxylated moieties onto the uridine ring.

5-carboxymethyluridine (B57136) (cm5U): In mammals, cm5U serves as the precursor to 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and its derivatives. nih.gov The formation of mcm5U is completed by the enzyme ALKBH8, which, in a complex with its partner protein TRM112, catalyzes the methyl esterification of the carboxyl group on cm5U. nih.gov The initial absence of these modifications in Alkbh8 knockout mice leads to an accumulation of cm5U in the corresponding tRNAs, demonstrating that cm5U is a crucial intermediate in this pathway. nih.gov

5-carboxymethylaminomethyluridine (B1212367) (cmnm5U): In bacteria and mitochondria, the complex modification cmnm5U is synthesized by the action of the MnmE and MnmG (also known as GidA) enzyme complex. ebi.ac.uk This pathway underscores a multi-step enzymatic process to build a complex, carboxyl-containing side chain at the C5 position. researchgate.net

Uridine-5-oxyacetic acid (cmo5U): This modification, also known as 5-carboxymethoxyuridine, is characteristic of Gram-negative bacteria. nih.govgenesilico.pl Its biosynthesis begins with the hydroxylation of U34 to 5-hydroxyuridine (B57132) (ho5U). researchgate.netgist.ac.kr Subsequently, the enzyme CmoB transfers a carboxymethyl group from a unique donor, carboxy-S-adenosyl-L-methionine (cxSAM), to the 5-hydroxy group of ho5U to form cmo5U. nih.govgist.ac.kr This pathway is a significant parallel as it demonstrates a direct enzymatic mechanism for introducing a carboxymethyl group.

These carboxylated derivatives are functionally important as they help ensure the correct reading of codons, particularly those ending in guanosine (B1672433) (G), by modulating the geometry of the U-G wobble base pair. nih.gov

The natural enzymatic synthesis of a vinyl or carboxyvinyl group at the C5 position of uridine has not been documented. However, existing knowledge of various enzymatic reactions provides a conceptual framework for how such a structure could be formed.

Enzymatic C-C bond formation is a common theme in natural product biosynthesis. While enzymes that polymerize vinyl monomers, such as laccases and peroxidases, operate via radical mechanisms to form long chains, they demonstrate the ability of enzymes to generate reactive species from vinyl precursors. tudelft.nl More relevantly, the biosynthesis of cmo5U involves the transfer of a CH2-COOH group from a specialized metabolite, cxSAM, which is itself assembled from prephenate and SAM. nih.govgist.ac.kr This illustrates a sophisticated enzymatic strategy to build and transfer a carboxyl-containing alkyl side chain.

Conceptually, the formation of a carboxyvinyl group could proceed through several hypothetical enzymatic routes:

Modification of a pre-existing side chain: An enzyme could catalyze the dehydration or oxidation of a C5-propyl or C5-hydroxypropyl side chain to introduce the double bond.

Direct addition of a three-carbon unit: A specialized enzyme could, in principle, catalyze the addition of a precursor like phosphoenolpyruvate (B93156) or a related three-carbon molecule to the C5 position, followed by subsequent enzymatic modifications.

While speculative, the diverse catalytic capabilities of enzymes, including those that handle small hydrocarbons like methane (B114726) monooxygenases, suggest that the formation of a carboxyvinyl moiety is within the potential scope of biocatalysis. rsc.orgresearchgate.net

Enzymology of Wobble Uridine Modification and its Relationship to C5-Substituents

The enzymes that install and modify C5-substituents on wobble uridines are highly specific and essential for tRNA function. Their structural and functional characteristics provide insight into how these complex modifications are managed.

MnmG (GidA): The tRNA uridine 5-carboxymethylaminomethyl modification enzyme MnmG is a flavoprotein that functions as part of a larger MnmE/MnmG complex. ebi.ac.ukuniprot.org This complex is responsible for synthesizing derivatives like 5-carboxymethylaminomethyluridine (cmnm5U) and 5-methylaminomethyluridine (B1256275) (mnm5U) at the wobble position of specific tRNAs in bacteria and mitochondria. ebi.ac.uk The intricate, multi-step reaction catalyzed by this complex highlights the precise enzymatic control required to build elaborate C5-substituents.

ALKBH8: ALKBH8 is a unique, bifunctional mammalian enzyme containing an N-terminal RNA recognition motif (RRM), a central AlkB-like 2-oxoglutarate/Fe(II)-dependent dioxygenase domain, and a C-terminal S-adenosyl-L-methionine (SAM)-dependent methyltransferase (MTase) domain. rsc.orggenecards.orgoup.com

Methyltransferase Activity: The MTase domain of ALKBH8, in partnership with the accessory protein TRM112, is responsible for the final step in the biosynthesis of 5-methoxycarbonylmethyluridine (mcm5U) and its 2-thiolated derivative (mcm5s2U). nih.gov It specifically methylates the carboxyl group of the precursor, 5-carboxymethyluridine (cm5U). nih.govgenecards.org

Dioxygenase Activity: The AlkB domain of ALKBH8 catalyzes the stereospecific hydroxylation of mcm5U in tRNA-Gly(UCC) to form (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U). rsc.orgresearchgate.net

Mutations in the human ALKBH8 gene are associated with intellectual disability, underscoring the critical role of these tRNA modifications in proper neurological function. oup.com

Table 1: Key Enzymes in C5-Uridine Modification
EnzymeOrganism/LocationFunctionSubstrate(s)Product(s)Required Cofactors/Partners
MnmG (GidA)Bacteria, MitochondriaBiosynthesis of (c)mnm5UUridine-34 in tRNAcmnm5U, mnm5UMnmE, FAD, GTP, Glycine
ALKBH8MammalsMethyltransferasecm5U in tRNAmcm5UTRM112, SAM
Dioxygenase (Hydroxylase)mcm5U in tRNA(S)-mchm5UFe(II), 2-oxoglutarate

While no enzymes are known to specifically recognize this compound, structural studies of other tRNA modification enzymes reveal fundamental principles of substrate recognition. The crystal structure of E. coli CmoM, an enzyme that methylates cmo5U to mcmo5U, in complex with its tRNA substrate provides a compelling model. nih.govgist.ac.kr

In this structure, the target cmo5U base is flipped out of the anticodon loop's helical stack and inserted into the enzyme's active site. nih.gov The 5-carboxymethoxy group is extensively interrogated by the enzyme through multiple ionic and polar interactions involving the side chains of specific amino acid residues (R26, W124, and Y247). gist.ac.kr This demonstrates that the carboxyl group is a key feature for specific recognition.

Based on these principles, the carboxyvinyl motif of this compound would present distinct features for enzymatic recognition:

The Carboxyl Group: This moiety would likely serve as a primary recognition element, forming strong hydrogen bonds or salt bridges with positively charged or polar residues (e.g., Arginine, Lysine) in an enzyme's active site. nih.gov

The Vinyl Group: The rigid, planar structure of the –CH=CH– linker would impose specific steric constraints, ensuring a precise fit within the active site. This contrasts with the flexibility of the methylene (B1212753) (–CH2–) or oxymethylene (–O–CH2–) linkers found in other modified uridines. This rigidity could contribute to high-fidelity recognition.

Impact of C5-Substitutions on RNA Conformation and Macromolecular Interactions

C5-substitutions on the wobble uridine profoundly influence tRNA structure and its decoding function within the ribosome. oup.com These modifications fine-tune codon recognition by altering the electronic properties of the uracil (B121893) base and the conformational dynamics of the anticodon loop.

The modifications are broadly classified into two groups: those with a methylene carbon bonded to C5 (xm5U), and those with an oxygen atom bonded to C5 (xo5U). oup.com this compound belongs to the xm5U class.

Key Impacts of C5-Substitutions:

Codon Recognition and Wobble Pairing: C5-substituents are critical for regulating codon recognition. nih.govnih.gov Modifications of the xm5U type, including 5-methyluridine (B1664183) (m5U) and 5-taurinomethyluridine (τm5U), are essential for decoding codons ending in purines (NNA/G). nih.gov They achieve this by stabilizing the U•G wobble base pair, preventing misreading of pyrimidine-ending codons. nih.gov The electron-donating nature of these substituents is thought to increase the thermodynamic stability of the keto tautomer of uracil, which is necessary for proper pairing.

RNA Conformation (Sugar Pucker): The substituent at the C5 position influences the preferred conformation of the ribose sugar (sugar pucker). The xm5U modifications tend to stabilize the C3′-endo conformation, which is characteristic of a standard A-form RNA helix. oup.comportlandpress.com This pre-organization of the anticodon loop into a C3′-endo conformation is thought to facilitate efficient and accurate binding to the mRNA codon in the ribosomal A-site.

Macromolecular Interactions: The C5-substituent extends from the major groove of the codon-anticodon mini-helix and can make direct contact with ribosomal components. Crystal structures of the ribosome with a tRNA containing τm5U have shown that the modified U•G base pair adopts a non-classical geometry. nih.gov This demonstrates that the C5 modification not only stabilizes the pairing but also dictates its specific geometry within the decoding center, ensuring translational fidelity. The size, charge, and flexibility of the C5-substituent are all critical determinants of these interactions.

Table 2: Functional Impact of Representative C5-Uridine Modifications
ModificationAbbreviationTypical Codons RecognizedEffect on Sugar PuckerKey Functional Role
5-methoxycarbonylmethyluridinemcm5UNNG, NNAStabilizes C3'-endoEnhances U•G wobble pairing efficiency
5-taurinomethyluridineτm5UNNG, NNAStabilizes C3'-endoCrucial for decoding UUG; lack is pathogenic
Uridine-5-oxyacetic acidcmo5UNNA, NNG, NNUMore flexible (C2'-endo favored)Expands wobble pairing to include U
This compound-(Predicted) NNG, NNA(Predicted) Stabilizes C3'-endo(Predicted) Stabilize U•G wobble pairing via rigid, charged side chain

Influence on tRNA Anticodon Loop Structure and Wobble Pairing

The post-transcriptional modification of uridine at the C5 position plays a pivotal role in the structure and function of transfer RNA (tRNA), particularly at the wobble position (position 34) of the anticodon. One such significant modification is uridine 5-oxyacetic acid, commonly abbreviated as cmo5U. This modification is prevalent in tRNAs found in Gram-negative bacteria like Escherichia coli and Salmonella enterica, especially in those that recognize four-codon family boxes for amino acids such as valine, proline, alanine, and serine. nih.govnih.govresearchgate.net

The presence of the cmo5U modification at position 34 (cmo5U34) significantly influences the conformation of the anticodon loop. Structural studies have revealed that the ether oxygen (O5) of the cmo5U side chain forms an intramolecular hydrogen bond with the 2'-hydroxyl group (2'-OH) of the adjacent nucleotide at position 33 (U33). nih.govresearchgate.net This interaction pre-structures the anticodon loop, restricting its motional dynamics and maintaining an open-loop conformation that is optimal for codon recognition on the ribosome. nih.govembopress.org This pre-structuring is crucial for the proper presentation of the anticodon to the messenger RNA (mRNA) codon. embopress.org

A primary function of cmo5U34 is to expand the decoding capacity of a single tRNA isoacceptor, a phenomenon that goes beyond the classical wobble hypothesis. nih.govwikipedia.org It enables the tRNA to recognize and form stable base pairs with codons ending in adenosine (B11128) (A), guanosine (G), and uridine (U), and in some in vivo contexts, even cytosine (C). nih.govnih.govdiva-portal.org This expanded decoding is critical for translational efficiency in degenerate codon boxes, where a single amino acid is encoded by multiple codons. For instance, E. coli tRNAVal with the anticodon cmo5UAC can decode all four valine codons (GUU, GUC, GUA, GUG). nih.gov

Structural analysis of the anticodon stem-loop of tRNAVal containing cmo5U in the decoding center of the 30S ribosomal subunit has elucidated the basis for this expanded pairing. nih.gov The modification allows for unusual, yet stable, base-pairing geometries with non-complementary bases at the wobble position. The interaction with guanine (B1146940) is particularly noteworthy, as the cmo5U-G pair adopts a standard Watson-Crick geometry, which suggests an enol tautomeric form of the uridine base, stabilized by the modification. nih.gov

Table 1: Wobble Pairing Interactions of cmo5U34 in the Ribosomal A-Site

Codon Wobble BaseObserved cmo5U34 Pairing GeometryKey Interactions
A Forms two hydrogen bonds with cmo5U.Standard pairing for a U-A wobble.
G Adopts a Watson-Crick-like geometry with cmo5U.Suggests an enol tautomer of uridine. nih.gov
U Forms a stable base pair with cmo5U.The C2'-endo conformation of cmo5U facilitates this pairing. nih.gov
C Weak pairing observed in structural studies.In vivo studies show some tRNAs with cmo5U can read C-ending codons. nih.govdiva-portal.org

This table summarizes findings from structural studies of E. coli tRNAVal anticodon stem-loop complexed with valine codons. nih.gov

Effects on Ribosomal Interactions and Translational Fidelity

The cmo5U modification not only influences codon pairing but also mediates critical interactions with the ribosome, thereby ensuring translational fidelity. The structure of the anticodon-codon helix within the 30S ribosomal subunit is constrained by interactions with components of the ribosome itself, including nucleotides of the 16S rRNA (like G530 and C518) and ribosomal protein S12. nih.gov The pre-structured conformation of the anticodon loop induced by cmo5U34 facilitates the correct docking of the tRNA into the ribosomal A-site. embopress.org The intramolecular hydrogen bond involving the cmo5U side chain adds a layer of constraint, limiting the lateral movement of the wobble base and ensuring proper alignment with the codon. nih.govresearchgate.net

The expanded decoding capacity conferred by cmo5U is crucial for translational efficiency. In mutant bacterial strains lacking other tRNA isoacceptors, the presence of cmo5U34 is required for the recognition of all four codons in certain degenerate codon boxes. nih.gov Studies on Salmonella enterica tRNAProcmo5UGG have shown that this single tRNA is able to read all four proline codons (CCU, CCC, CCA, CCG) in vivo, a task that would otherwise require multiple tRNA species. nih.govdiva-portal.org

The absence or alteration of the cmo5U modification can impair translational efficiency and fidelity. Research has identified the biosynthetic pathway for cmo5U, involving precursor modifications like 5-hydroxyuridine (ho5U) and 5-methoxyuridine (B57755) (mo5U). nih.gov In vivo experiments using mutants that accumulate these precursors instead of the final cmo5U product demonstrated reduced efficiency in reading certain codons. nih.gov For tRNAProcmo5UGG, the fully modified cmo5U nucleoside was found to be especially important for the efficient reading of proline codons ending in U or C. nih.govdiva-portal.org This indicates that while the precursor modifications provide some wobble capability, the complete uridine 5-oxyacetic acid structure is necessary for optimal function.

Furthermore, the C5 modification on wobble uridines contributes to maintaining the correct reading frame during translation. While not the primary role of cmo5U itself, its methyl ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo5U), has been shown to help prevent frameshifting during the decoding of specific codons, highlighting the general importance of these complex C5 modifications in ensuring translational accuracy. oup.com

Table 2: Impact of U34 Modification Status on tRNA Function in S. enterica

U34 Modification in tRNAProUGGObserved FunctionConsequence for Translation
cmo5U (Uridine 5-oxyacetic acid)Efficiently reads all four proline codons (CCU, CCC, CCA, CCG).Optimal translational efficiency for the proline codon box. nih.govdiva-portal.org
ho5U (5-hydroxyuridine)Reduced efficiency in reading all four proline codons compared to cmo5U.Sub-optimal translation; demonstrates the importance of the full modification. nih.gov
Unmodified U Would be predicted to read codons ending in A or G only.Inefficient decoding of the four-codon proline family box.

This table is based on in vivo studies of Salmonella enterica strains engineered to possess only the tRNAProUGG isoacceptor. nih.gov

Future Directions in Fundamental Research on E 5 2 Carboxyvinyl Uridine Chemistry and Biochemistry

Development of Novel Synthetic Methodologies for Enhanced Stereoselectivity and Yield

One promising avenue is the use of enzymatic synthesis, which can offer high specificity and yield under mild reaction conditions. For instance, the use of whole bacterial cells as biocatalysts for enzymatic transdeoxyribosylation has been successful in preparing related modified pyrimidine (B1678525) nucleosides. researchgate.net This approach could be adapted for (E)-5-(2-Carboxyvinyl)uridine, potentially simplifying the synthesis and improving yields.

Additionally, advancements in organometallic catalysis, such as the Heck reaction, have been utilized in the synthesis of related vinyl-substituted uridine (B1682114) derivatives. sioc-journal.cn Future work will likely refine these catalytic systems to improve stereoselectivity, ensuring the exclusive formation of the (E)-isomer, which is the biologically relevant form. Another key area is the development of diastereoselective strategies that introduce substituents at various positions of the uridine scaffold. nih.govresearchgate.net A forward-thinking approach involves the regioselective nucleophilic opening of a unique epoxide derived from a uridine-based alkene, which allows for the controlled introduction of various functional groups at the C-5' position. nih.govresearchgate.net The configuration of newly created asymmetric centers can be unambiguously confirmed using techniques like X-ray diffraction analysis. nih.govresearchgate.net

Synthetic StrategyPotential AdvantagesKey Challenges
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, potentially higher yields.Enzyme discovery and optimization, substrate specificity.
Organometallic Catalysis Versatility in forming carbon-carbon bonds, established methodologies.Catalyst efficiency, control of E/Z isomerism, purification.
Diastereoselective Strategies Precise control over stereochemistry, access to novel analogues.Multi-step synthesis, purification of diastereomers.

In-depth Mechanistic Studies of Enzymatic Interactions in Defined Biochemical Systems

This compound is synthesized in tRNA through a complex enzymatic pathway. A deep understanding of the enzymes involved in its biosynthesis and recognition is crucial. Future research will employ in-depth mechanistic studies to dissect these enzymatic interactions.

These studies will involve a combination of techniques, including steady-state and pre-steady-state kinetics, to determine the catalytic mechanisms and substrate specificities of the modifying enzymes. Site-directed mutagenesis will be used to identify key amino acid residues in the enzyme's active site that are responsible for binding the uridine substrate and catalyzing the modification. nih.gov For example, studies on other nucleotidases have identified conserved motifs involved in the formation of enzyme-phosphate intermediates and the coordination of required metal ions like magnesium. nih.gov

Furthermore, investigating how these enzymes distinguish between different tRNA substrates is a key question. tRNA modifications often serve as identity elements for interaction with other proteins, such as aminoacyl-tRNA synthetases. ijbs.com Therefore, understanding the interplay between the this compound modification and the function of other tRNA-interacting proteins is a critical area for future investigation. These studies will rely on purified, reconstituted systems to precisely control the components and variables of the biochemical reactions.

Computational Chemistry Approaches for Predicting Molecular Behavior and Interactions

Computational chemistry provides powerful tools to complement experimental studies by offering insights into the molecular behavior and interactions of this compound at an atomic level. researchgate.netchemrxiv.orgchemrxiv.org Future research will increasingly leverage these approaches to build predictive models.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the intrinsic properties of the nucleoside, including its geometry, electronic structure, and conformational preferences. chemrxiv.orgresearchgate.net This information is vital for understanding how the modification affects the local structure of the tRNA anticodon loop.

Molecular dynamics (MD) simulations will be employed to study the dynamic behavior of this compound within the context of a full tRNA molecule and its complexes with proteins or the ribosome. researchgate.netchemrxiv.org These simulations can reveal how the modification influences the flexibility of the tRNA, its hydration patterns, and its interactions with binding partners. nih.gov The development of accurate force field parameters for modified nucleosides is essential for the reliability of such simulations. chemrxiv.orgchemrxiv.org

Computational MethodResearch Application for this compound
Quantum Chemistry (e.g., DFT) Determine stable conformations, electronic properties, and reaction energetics of the modification pathway. chemrxiv.orgresearchgate.net
Molecular Dynamics (MD) Simulate the dynamics of the modified tRNA, predict effects on structure and flexibility, and model interactions with enzymes or the ribosome. researchgate.netchemrxiv.org
Molecular Docking Predict the binding mode of the precursor uridine in the active site of its modifying enzyme.

Integration into Structural Biology Studies for Understanding Nucleoside-Protein/Nucleic Acid Dynamics

Ultimately, a complete understanding of the function of this compound requires visualizing its three-dimensional structure within its biological context. Integrating this modified nucleoside into structural biology studies is a key future direction.

Nuclear Magnetic Resonance (NMR) spectroscopy will also play a crucial role, particularly in studying the dynamics of the modified tRNA in solution. NMR can provide information on the conformational flexibility of the anticodon loop containing this compound and how this dynamic behavior changes upon binding to its targets. These structural and dynamic insights are essential for building a comprehensive, mechanistic model of how this single nucleoside modification contributes to the fidelity and efficiency of protein translation.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (E)-5-(2-Carboxyvinyl)uridine, and how can purity be optimized?

  • Methodological Answer: Synthesis typically involves modifying uridine at the 5-position via carboxyvinyl group introduction, as outlined in modified nucleoside protocols . Key steps include protecting the ribose hydroxyl groups, coupling with a carboxyvinyl precursor (e.g., via Heck or Wittig reactions), and deprotection. Purity optimization requires HPLC purification (C18 columns, acidic mobile phases) and characterization via LC-MS and 1^1H/13^{13}C NMR . Validate purity using NIST spectral databases for uridine derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer: Use 1^1H NMR to confirm stereochemistry (E/Z configuration) and 13^{13}C NMR to verify carboxyvinyl linkage . High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. For chromatographic analysis, reverse-phase HPLC with UV detection (260 nm) is standard, supplemented by tandem MS for impurity profiling .

Q. How can researchers investigate the biological relevance of this compound in nucleotide metabolism?

  • Methodological Answer: Conduct in vitro assays using purified enzymes (e.g., kinases, nucleotidases) to assess substrate specificity. Compare kinetic parameters (KmK_m, VmaxV_{max}) with natural uridine derivatives . Use radiolabeled 14^{14}C or 3^3H isotopes to track metabolic incorporation in cell cultures .

Advanced Research Questions

Q. How should researchers address contradictions in reported enzymatic activity data for this compound?

  • Methodological Answer: Replicate studies under standardized conditions (pH, temperature, cofactors) to isolate variables . Perform meta-analyses of existing literature to identify methodological discrepancies (e.g., enzyme source, assay buffers) . Validate findings using orthogonal techniques, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What experimental design principles are critical for studying the compound’s interaction with RNA polymerases?

  • Methodological Answer: Design competition assays with natural nucleotides to evaluate incorporation efficiency. Include negative controls (e.g., unmodified uridine) and positive controls (e.g., 5-methyluridine). Use single-molecule fluorescence resonance energy transfer (smFRET) to monitor real-time polymerase activity . Statistical analysis (ANOVA, t-tests) must account for batch effects and technical replicates .

Q. How can computational modeling predict the stability of this compound under physiological conditions?

  • Methodological Answer: Perform molecular dynamics (MD) simulations to assess carboxyvinyl group hydrolysis rates in aqueous environments. Parameterize force fields using density functional theory (DFT) calculations for the compound’s electronic structure . Validate predictions with accelerated stability testing (40°C/75% RH) and LC-MS degradation profiling .

Q. What strategies enhance the compound’s bioavailability for in vivo neuropharmacological studies?

  • Methodological Answer: Synthesize prodrugs (e.g., ester-protected carboxy groups) to improve blood-brain barrier penetration . Use pharmacokinetic (PK) modeling to optimize dosing regimens. Validate bioavailability via LC-MS/MS quantification in plasma and cerebrospinal fluid .

Q. How can researchers resolve reproducibility challenges in synthesizing this compound analogs?

  • Methodological Answer: Document reaction conditions exhaustively (e.g., solvent purity, catalyst lot numbers) and share detailed protocols via open-access platforms . Use robotic synthesis systems to minimize human variability. Publish raw NMR/MS data and chromatograms as supplementary materials .

Methodological Best Practices

  • Literature Review : Cross-reference patents (e.g., EP applications ) and primary journals to identify synthetic and analytical precedents. Use tools like SciFinder for structure-activity relationship (SAR) mining .
  • Data Transparency : Adhere to CONSORT-EHEALTH guidelines for reporting methods, including raw data, code, and instrument settings .
  • Ethical Compliance : Ensure all biological studies follow institutional guidelines for chemical safety and data integrity .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(2-Carboxyvinyl)uridine
Reactant of Route 2
Reactant of Route 2
(E)-5-(2-Carboxyvinyl)uridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.